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Compound of Interest

Compound Name: C12 NBD Lactosylceramide

Cat. No.: B1655989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial

glycosphingolipid in cellular biology. Lactosylceramide serves as a key precursor for the

synthesis of a variety of complex glycosphingolipids and is an important signaling molecule

involved in cell proliferation, adhesion, migration, and angiogenesis. The attachment of the

nitrobenzoxadiazole (NBD) fluorophore to the C12 acyl chain allows for the sensitive detection

and quantification of its metabolism, making it a valuable tool for studying the activity of

enzymes involved in glycosphingolipid pathways. These enzymes, such as lactosylceramidase,

glucosylceramidase (lysosomal GBA1 and non-lysosomal GBA2), and galactosylceramidase,

play critical roles in cellular homeostasis and are implicated in various diseases, including

lysosomal storage disorders and cancer.

This document provides detailed application notes and protocols for the use of C12 NBD
Lactosylceramide as a substrate in enzyme activity assays, intended to aid researchers in the

investigation of these enzymes and the development of potential therapeutic inhibitors.

Applications
Enzyme Activity Assays: Direct measurement of the activity of enzymes that hydrolyze

lactosylceramide, such as lactosylceramidase (a β-galactosidase) and certain

glucosylceramidases.
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High-Throughput Screening (HTS): Screening of small molecule libraries to identify inhibitors

of lactosylceramide-metabolizing enzymes for drug discovery.

Characterization of Enzyme Kinetics: Determination of key kinetic parameters such as the

Michaelis constant (Km) and maximum velocity (Vmax) to understand enzyme-substrate

interactions.

Diagnosis of Lysosomal Storage Disorders: Potential application in diagnostic assays for

diseases characterized by deficiencies in specific glycosphingolipid-hydrolyzing enzymes.

Studying Cellular Signaling: Investigation of the role of lactosylceramide metabolism in

cellular signaling pathways.

Signaling Pathway Involving Lactosylceramide
Lactosylceramide is a central molecule in signaling pathways that regulate a number of cellular

processes. External stimuli such as growth factors and cytokines can lead to the synthesis of

lactosylceramide, which in turn can trigger downstream signaling cascades, often involving

reactive oxygen species (ROS), to influence cell behavior.
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Caption: Lactosylceramide signaling pathway.

Data Presentation: Enzyme Kinetic Parameters
The following tables summarize kinetic data for enzymes related to lactosylceramide

metabolism. It is important to note that specific kinetic data for C12 NBD Lactosylceramide is

not widely available in the literature. The data presented here is for related substrates and

enzymes to provide a comparative reference.

Table 1: Kinetic Parameters of β-Galactosidases with Various Substrates

Enzyme
Source

Substrate Km (mM)
Vmax
(µmol/min/
mg)

Optimal pH Reference

Lactobacillus

plantarum

HF571129

o-nitrophenyl-

β-D-

galactopyran

oside

(ONPG)

6.644 147.5 6.5 [1]

Lactobacillus

plantarum

HF571129

Lactose 23.28 10.88 7.5 [1]

Table 2: Kinetic Parameters of Ceramidases with C12-NBD-Ceramide

Enzyme Source Km (µM)
Vmax
(nmol/min/
mg)

Optimal pH Reference

Alkaline

Ceramidase

Pseudomona

s aeruginosa
2.8 1,250 8.5 [2]

Neutral

Ceramidase
Mouse Liver 13.9 1.14 7.5 [2]
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Table 3: IC50 Values of Selected Inhibitors for Related Glycosidases

Enzyme Inhibitor IC50 Reference

Neutral Ceramidase C6 urea-ceramide 17.23 ± 7.0 µM [3]

α-glucosidase Acarbose 212 µM

α-amylase Acarbose >500 µM

Experimental Protocols
The following protocols are generalized methods for using C12 NBD Lactosylceramide in

enzyme activity assays. Optimization of specific parameters such as substrate concentration,

enzyme concentration, and incubation time is recommended for each experimental setup.

Protocol 1: General Enzyme Activity Assay in a 96-Well
Plate Format
This protocol describes a fluorometric assay to measure the activity of an enzyme that

hydrolyzes C12 NBD Lactosylceramide. The product, C12 NBD-glucosylceramide or C12

NBD-ceramide, can be separated from the substrate and quantified.

Materials:

C12 NBD Lactosylceramide

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH adjusted to the enzyme's optimum,

typically acidic for lysosomal enzymes)

Detergent (e.g., Sodium taurocholate, Triton X-100)

Stop Solution (e.g., Chloroform:Methanol 2:1 v/v)

96-well black, clear-bottom plates
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Fluorescence plate reader (Excitation ~460 nm, Emission ~540 nm for NBD)

Procedure:

Substrate Preparation: Prepare a stock solution of C12 NBD Lactosylceramide in an

appropriate organic solvent (e.g., ethanol or DMSO). Prepare working solutions by diluting

the stock in assay buffer containing a detergent. The detergent is crucial for solubilizing the

lipid substrate and for the activity of many lipid-metabolizing enzymes.

Enzyme Preparation: Prepare the enzyme solution (e.g., cell lysate, purified enzyme) in

assay buffer. The optimal protein concentration should be determined empirically to ensure

the reaction is in the linear range.

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the enzyme solution. b.

Include appropriate controls:

No-enzyme control: 50 µL of assay buffer without enzyme.
Inhibitor control: 50 µL of enzyme solution pre-incubated with a known inhibitor. c. Initiate
the reaction by adding 50 µL of the C12 NBD Lactosylceramide working solution to each
well.

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a

predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear

range of the reaction.

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution (e.g.,

Chloroform:Methanol 2:1).

Extraction and Detection: a. After stopping the reaction, the fluorescent product and

remaining substrate can be separated. For a plate-based assay without separation, a

change in fluorescence upon hydrolysis might be detectable, though this is less common for

NBD-lipid substrates. b. For a more robust assay, the product must be separated from the

substrate. This can be achieved by liquid-liquid extraction followed by analysis of the phase

containing the product. c. Alternatively, the reaction mixture can be spotted on a TLC plate

and the separated fluorescent product can be quantified using a fluorescence scanner.
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Data Analysis: a. Measure the fluorescence intensity of the product. b. Subtract the

background fluorescence from the no-enzyme control. c. Enzyme activity is proportional to

the fluorescence signal and can be quantified using a standard curve of the fluorescent

product (e.g., C12 NBD-ceramide).

Protocol 2: Determination of Kinetic Parameters (Km
and Vmax)
This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten kinetic

parameters.

Procedure:

Follow the general procedure outlined in Protocol 1.

Vary the concentration of the C12 NBD Lactosylceramide substrate over a wide range

(e.g., 0.1 to 10 times the expected Km).

Keep the enzyme concentration constant and ensure the reaction time is short enough to

measure the initial velocity.

Measure the initial reaction velocity (rate of product formation) for each substrate

concentration.

Plot the initial velocity (V) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear

regression analysis to determine the values of Km and Vmax.

Protocol 3: Inhibitor Screening (IC50 Determination)
This protocol is designed to assess the potency of enzyme inhibitors.

Procedure:

Follow the general procedure outlined in Protocol 1.

Use a fixed, typically near-Km, concentration of C12 NBD Lactosylceramide.
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Prepare a serial dilution of the inhibitor compound.

Pre-incubate the enzyme with each concentration of the inhibitor for a specific time (e.g., 15-

30 minutes) before adding the substrate.

Measure the enzyme activity at each inhibitor concentration.

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value, which is the

concentration of inhibitor that reduces enzyme activity by 50%.

Experimental Workflow and Logic Diagrams
General Workflow for Enzyme Activity Assay
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Caption: General workflow for an enzyme activity assay.

Logical Relationship for Data Analysis
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Caption: Logical flow for data analysis.

Conclusion
C12 NBD Lactosylceramide is a versatile and sensitive substrate for the study of enzymes

involved in glycosphingolipid metabolism. The protocols and data presented here provide a

framework for researchers to design and execute robust enzyme activity assays. These assays

are instrumental in advancing our understanding of the physiological and pathological roles of

these enzymes and in the discovery of novel therapeutic agents. Careful optimization of assay

conditions is crucial for obtaining accurate and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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